molecular formula C17H18O B8227904 1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B8227904
M. Wt: 238.32 g/mol
InChI Key: LZKUSNNQDNANBL-UHFFFAOYSA-N
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Description

1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl structure with two methyl groups attached to the 3 and 4 positions of one phenyl ring, and a propanone group attached to the 4 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4’-dimethylbiphenyl is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with other biomolecules.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of methyl groups.

    1-(4-Methylphenyl)propan-1-one: Lacks the biphenyl structure and has a single phenyl ring with a methyl group.

Uniqueness: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is unique due to its biphenyl structure with specific methyl and propanone substitutions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one, also known as 1-propanone, is a compound with the molecular formula C17H18O and a CAS number of 2803460-62-8. This compound has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18O
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 2803460-62-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cell lines and potential therapeutic applications. The following sections discuss specific areas of interest.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been tested for their ability to inhibit hypoxia-inducible factor (HIF)-1 activity, which is crucial in cancer progression. The compound demonstrated inhibition of HIF-1α expression in murine mammary carcinoma cells under hypoxic conditions at concentrations ranging from 10 to 100 nM .

Table 1: Inhibition of HIF-1 Activity

CompoundConcentration (nM)Effect on HIF-1α Expression
This compound10 - 100Significant inhibition
Control-No inhibition

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that the compound maintains a high survival rate (>80%) in HEK-293T cells even at elevated concentrations (up to 10 µM) under hypoxic conditions . This suggests a favorable safety profile for potential therapeutic applications.

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cancer cell survival and proliferation. The dual luciferase-reporter assay indicated that compounds similar to this one could significantly affect HIF-1 transactivation activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Study on Manassantin Analogues : Research demonstrated that manassantin A analogues exhibited potent inhibitory effects on HIF-1 activity and VEGF secretion in various cancer cell lines. The findings suggest that structural modifications can enhance biological efficacy while maintaining low toxicity levels .
  • Antidepressant Potential : Other derivatives related to biphenyl structures have been evaluated for their dual action at serotonin receptors, indicating potential antidepressant properties. This highlights the versatility of biphenyl derivatives in pharmacological applications .

Properties

IUPAC Name

1-[2-methyl-4-(4-methylphenyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-4-17(18)16-10-9-15(11-13(16)3)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUSNNQDNANBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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